4-Amino-4'-chlorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.30e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

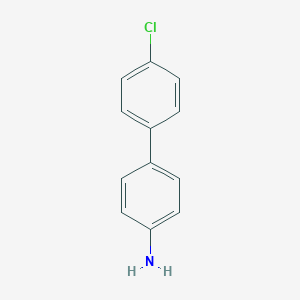

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREQWMWYRYXCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036831 | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-68-2 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-chlorodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chlorobiphenyl-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-CHLORODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8TZY038QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl: Structural Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 4-Amino-4'-chlorobiphenyl, a significant chemical intermediate in the synthesis of fungicides and a compound of interest in analytical and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characteristics, synthetic pathways, and analytical methodologies.

Introduction and Physicochemical Properties

This compound is a substituted biphenyl derivative with the molecular formula C₁₂H₁₀ClN.[1] Its structure features two phenyl rings linked together, with an amino group (-NH₂) at the 4-position of one ring and a chlorine atom (-Cl) at the 4'-position of the other. This substitution pattern imparts specific chemical and physical properties that are critical to its reactivity and analytical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 135-68-2 | [1] |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Appearance | Off-white to orange to brown solid | [2] |

| Melting Point | 126°C to 132°C | [2] |

| LogP | 3.34 | [1] |

| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-4-amine | [2] |

Molecular Structure and Spectroscopic Analysis

A thorough understanding of the molecular structure is paramount for predicting reactivity and interpreting analytical data. In the absence of published experimental crystallographic data for this compound, its structural and spectroscopic characteristics can be predicted based on established principles and data from analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | ~7.35 | d | ~8.5 |

| H-3, H-5 | ~6.75 | d | ~8.5 |

| H-2', H-6' | ~7.45 | d | ~8.6 |

| H-3', H-5' | ~7.38 | d | ~8.6 |

| -NH₂ | ~3.8 (broad) | s | - |

Rationale behind predictions: The aromatic protons on the amino-substituted ring (H-3, H-5) are expected to be upfield due to the electron-donating effect of the amino group. The protons on the chloro-substituted ring will be influenced by the electron-withdrawing nature of the chlorine atom, leading to downfield shifts. The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~128.5 |

| C-2, C-6 | ~128.0 |

| C-3, C-5 | ~115.5 |

| C-4 | ~146.0 |

| C-1' | ~139.0 |

| C-2', C-6' | ~129.0 |

| C-3', C-5' | ~128.8 |

| C-4' | ~133.0 |

Rationale behind predictions: The carbon attached to the amino group (C-4) is expected to be significantly deshielded. Conversely, the ortho and para carbons (C-3, C-5) will be shielded. In the chloro-substituted ring, the carbon bearing the chlorine (C-4') will be deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3400-3200 | Two bands for asymmetric and symmetric stretching |

| C-H stretch (aromatic) | 3100-3000 | |

| C=C stretch (aromatic ring) | 1600-1450 | Multiple bands |

| C-N stretch (aromatic amine) | 1340-1250 | |

| C-Cl stretch | 1100-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 203, with an isotopic peak [M+2]⁺ at m/z 205, characteristic of a monochlorinated compound.

Proposed Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for this compound.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling.

Gomberg-Bachmann Reaction

This classical method involves the diazotization of an aniline derivative followed by its reaction with an aromatic compound.[3][4][5]

Reaction Scheme:

p-chloroaniline + NaNO₂/HCl → p-chlorobenzenediazonium chloride p-chlorobenzenediazonium chloride + Aniline → this compound

Experimental Protocol (Adapted from patent literature): [3][6]

-

Diazotization: In a 250 mL four-neck round-bottom flask, add p-chloroaniline (0.03 mol), water (6 g), and hydrochloric acid (10-13 mL). Heat the mixture to 50-70°C to dissolve the amine, then cool to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.032 mol) in water, maintaining the temperature below 5°C. Stir the reaction mixture for 2 hours to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, prepare a solution of aniline (excess) in an appropriate solvent (e.g., a mixture of water and tetrahydrofuran or DMF).

-

Under an inert atmosphere (nitrogen or argon), cool the diazonium salt solution to -15°C to -18°C and slowly add a concentrated solution of sodium hydroxide to make it alkaline.

-

Slowly add the alkaline diazonium salt solution to the aniline solution, maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt. Filter the solid, wash with cold water, and then neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free amine.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Workflow for the Gomberg-Bachmann synthesis of this compound.

Suzuki-Miyaura Cross-Coupling

This modern palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative to the Gomberg-Bachmann reaction.[7][8][9] It involves the reaction of an aryl halide with an arylboronic acid.

Reaction Scheme:

4-Aminophenylboronic acid + 1-Chloro-4-iodobenzene + Pd catalyst/Base → this compound

Experimental Protocol (General procedure adapted for this synthesis):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

-

Reaction: Heat the reaction mixture to reflux (around 90-100°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including reaction mixtures, environmental samples, and biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines.[10][11][12]

Table 5: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A gradient elution (e.g., starting with 40% acetonitrile and increasing to 80%) is often necessary for good peak shape and resolution. The acid improves peak symmetry and suppresses silanol interactions. Formic acid is suitable for MS compatibility.[1][13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm or 280 nm | Aromatic compounds typically have strong absorbance in this region. |

| Injection Volume | 10-20 µL | |

| Column Temperature | 30°C | To ensure reproducible retention times. |

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[14][15][16] Derivatization is often employed to improve the chromatographic properties of polar amines.

Experimental Protocol:

-

Derivatization (optional but recommended): To a solution of the sample in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. This converts the polar -NH₂ group into a less polar and more volatile derivative.

-

GC-MS Analysis:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.

-

Injector Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. In SIM mode, monitor the molecular ion and characteristic fragment ions.

-

Toxicological Profile

The toxicological properties of this compound are not as extensively studied as its parent compound, 4-aminobiphenyl. However, based on the known toxicity of related compounds, a precautionary approach is warranted.

4-Aminobiphenyl is a known human bladder carcinogen.[9][17][18] Its carcinogenicity is attributed to its metabolic activation in the liver to reactive intermediates that can form DNA adducts.[1] The presence of a chlorine atom on the biphenyl ring system can influence the metabolic pathways and potentially alter the toxicological profile.

Studies on chlorinated anilines have shown that the position and number of chlorine atoms affect their toxicity, with p-chloroaniline often exhibiting the most severe hematotoxic effects.[1] Chlorinated anilines can be toxic to aquatic organisms.[19][20][21] The introduction of a chlorine atom can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Given the structural similarity to a known carcinogen, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation. For a more detailed toxicological assessment, in silico prediction models can be utilized to estimate potential toxicity endpoints.[22][23][24][25]

Conclusion

This compound is a molecule with significant industrial relevance and presents interesting challenges and opportunities for synthetic and analytical chemists. This guide has provided a comprehensive overview of its structural properties, with predicted spectroscopic data to aid in its identification. Detailed protocols for its synthesis via the Gomberg-Bachmann and Suzuki-Miyaura reactions have been outlined, offering both classical and modern approaches. Furthermore, robust analytical methods using HPLC-UV and GC-MS have been described to enable its accurate quantification. While specific toxicological data is limited, the known hazards of related compounds underscore the importance of safe handling practices. This technical guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 3. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]

- 4. Gomberg-Bachmann_reaction [chemeurope.com]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. allaboutchemistry.net [allaboutchemistry.net]

- 11. manuallib.com [manuallib.com]

- 12. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. glsciences.com [glsciences.com]

- 17. researchgate.net [researchgate.net]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. Lethal and sublethal effects of aniline and chlorinated anilines on zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In Silico Prediction of Chemical-Induced Hepatocellular Hypertrophy Using Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Introduction: Contextualizing 4'-Chloro[1,1'-biphenyl]-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro[1,1'-biphenyl]-4-amine

4'-Chloro[1,1'-biphenyl]-4-amine, also known by synonyms such as 4-Amino-4'-chlorobiphenyl, is a biphenyl derivative characterized by an amine group and a chlorine atom at the para positions of the two phenyl rings.[1] This compound serves as a crucial intermediate in various chemical syntheses, including the production of dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. These properties govern its behavior in chemical reactions, its solubility in various media, its absorption and distribution characteristics in biological systems, and the necessary safety protocols for its handling.

Notably, 4'-Chloro[1,1'-biphenyl]-4-amine is classified as a potential carcinogen, a fact that underscores the critical importance of rigorous safety measures and containment strategies during its handling and application.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies, ensuring a foundation of safety and technical accuracy for professionals in the field.

Core Physicochemical Data Summary

The fundamental properties of 4'-Chloro[1,1'-biphenyl]-4-amine are summarized below. This data provides a quantitative foundation for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClN | [1][2] |

| Molecular Weight | 203.67 g/mol | [1][2] |

| Appearance | Beige solid | [1][3][4] |

| Melting Point | 127-129°C | [2][3][4] |

| Boiling Point | 338°C (at 760 mmHg) | [2][3][4] |

| Density | 1.205 g/cm³ | [2][3][4] |

| Water Solubility | 4.684 mg/L (temperature not specified) | [2][3][4] |

| pKa (Conjugate Acid) | 3.97 ± 0.10 (Predicted) | [2][3][4] |

Experimental Determination of Physicochemical Properties

This section details the methodologies for determining the key physicochemical parameters of 4'-Chloro[1,1'-biphenyl]-4-amine. The protocols are selected to ensure accuracy, reproducibility, and safety.

Melting Point Determination via the Capillary Method

Expertise & Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.5°C), whereas impurities lead to a depressed and broadened melting range.[5][6] The capillary method, particularly when performed with a modern digital apparatus, is the standard for its high precision, minimal sample requirement, and the ability to visually monitor the melting process.[7][8]

Experimental Protocol:

-

Sample Preparation: Ensure the 4'-Chloro[1,1'-biphenyl]-4-amine sample is completely dry and finely powdered to allow for uniform heat distribution.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-4 mm height) should be introduced into the tube.[6]

-

Sample Compaction: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Approximate Determination: Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly determine an approximate melting range. This conserves time and identifies the temperature region of interest.[6][8]

-

Precise Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Using a fresh sample, begin heating at a slow ramp rate (1-2°C/minute).[6]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Workflow Visualization:

Caption: Capillary method workflow for melting point determination.

Boiling Point Determination via Micro-Reflux

Expertise & Rationale: With a high boiling point of 338°C, standard distillation is impractical for small research quantities. The micro-boiling point or micro-reflux method is a safer and more efficient alternative that requires only a small amount of the substance.[9] The principle relies on the fact that the temperature of the vapor in equilibrium with a refluxing liquid is equal to its boiling point at the given atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup: Place approximately 0.5 mL of the sample into a small test tube containing a magnetic stir bar.

-

Heating: Position the test tube in a heating block on a stirrer hotplate. Clamp it securely.

-

Thermometer Placement: Clamp a high-temperature thermometer and lower it into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface. This placement is crucial for measuring the vapor temperature, not the liquid temperature.

-

Heating to Reflux: Turn on the stirrer and begin heating the block. Observe the sample until it begins to boil and a ring of condensing vapor (refluxing liquid) becomes visible on the test tube walls.

-

Equilibration: Adjust the heating rate to maintain a gentle, stable reflux. The thermometer bulb should be level with the reflux ring.

-

Data Recording: Allow the temperature reading to stabilize for several minutes. The stable temperature is the observed boiling point. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Workflow Visualization:

Caption: Micro-reflux method for high boiling point determination.

Aqueous Solubility via the Shake-Flask Method

Expertise & Rationale: The shake-flask method is considered the gold standard for determining equilibrium solubility due to its directness and reliability.[10] The method's core principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over an extended period at a constant temperature. This ensures that the measured concentration represents the true thermodynamic solubility limit.

Experimental Protocol:

-

Preparation: Add an excess amount of solid 4'-Chloro[1,1'-biphenyl]-4-amine to a sealed flask containing a precise volume of purified water (e.g., 10 mL). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated aqueous phase from the excess solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm) that does not adsorb the analyte.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Determine the concentration of the analyte in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly suitable for aromatic compounds.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in mg/L or mol/L.

Workflow Visualization:

Caption: Shake-flask method workflow for solubility measurement.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The pKa value quantifies the acidity or basicity of a compound. For an amine, the relevant value is the pKa of its conjugate acid (R-NH₃⁺). Potentiometric titration is a highly accurate and direct method for this determination.[11][12] It involves monitoring the pH of a solution of the base as a strong acid is added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point of the titration, which is identified from the inflection point of the resulting titration curve.[11]

Experimental Protocol:

-

Preparation: Accurately weigh a sample of 4'-Chloro[1,1'-biphenyl]-4-amine and dissolve it in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water/ethanol) may be necessary.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Use a burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

Plotting: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of titrant at the equivalence point (Veq), which is the center of the steepest part of the curve (the inflection point). The volume at the half-equivalence point is Veq/2. The pH of the solution at this volume is equal to the pKa of the conjugate acid.

Workflow Visualization:

Caption: Potentiometric titration workflow for pKa determination.

Safety and Handling

Given the toxicological profile of 4'-Chloro[1,1'-biphenyl]-4-amine, adherence to strict safety protocols is mandatory.

-

Primary Hazards: The compound is considered a potential carcinogen, is harmful if swallowed, and causes skin and eye irritation.[1][13][14][15]

-

Engineering Controls: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat at all times.[13][14][16]

-

Handling: Avoid creating dust when handling the solid.[13] Use appropriate tools and techniques for weighing and transfer. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][13][17] Keep it segregated from strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

The physicochemical properties detailed in this guide—melting point, boiling point, solubility, and pKa—are fundamental parameters that dictate the behavior of 4'-Chloro[1,1'-biphenyl]-4-amine. The provided protocols offer robust and validated methods for their experimental determination. For researchers and drug development professionals, this information is not merely academic; it is the practical foundation for designing safe handling procedures, developing effective synthetic routes, creating stable formulations, and predicting the compound's fate in biological and environmental systems. A diligent application of this knowledge is essential for advancing scientific inquiry while upholding the highest standards of safety and integrity.

References

- 1. CAS 135-68-2: 4′-Chloro[1,1′-biphenyl]-4-amine [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 135-68-2 CAS MSDS (4'-CHLORO-BIPHENYL-4-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2 [chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. southalabama.edu [southalabama.edu]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. labsolu.ca [labsolu.ca]

- 16. echemi.com [echemi.com]

- 17. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl (CAS Number 135-68-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, safety considerations, and contextual applications of 4-Amino-4'-chlorobiphenyl. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer insights into the practical application and scientific nuances of this compound.

Section 1: Core Chemical Identity and Properties

This compound, with the CAS number 135-68-2, is a substituted biphenyl compound. The structural arrangement, featuring a chlorine atom and an amino group on opposite phenyl rings at the para positions, dictates its chemical reactivity and physical characteristics.[1] This structure is foundational to its role as an intermediate in various chemical syntheses.[1]

Chemical Structure and Identifiers

The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an amino group (-NH₂) at the 4-position, and the other with a chlorine atom at the 4'-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 135-68-2[1][2][3] |

| Molecular Formula | C₁₂H₁₀ClN[1][2][3] |

| IUPAC Name | 4'-Chloro-[1,1'-biphenyl]-4-amine[2] |

| Synonyms | 4'-Chloro(1,1'-biphenyl)-4-amine, 4-(4-Chlorophenyl)aniline, p-Amino-p'-chlorobiphenyl[1] |

| InChI Key | OREQWMWYRYXCDF-UHFFFAOYSA-N[1] |

| SMILES | ClC1=CC=C(C=C1)C2=CC=C(N)C=C2[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Its solid form and limited water solubility are important considerations for handling and experimental design.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | Off-white to orange to brown solid/crystalline powder. | [2] |

| Melting Point | 126°C to 132°C | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| LogP | 3.34 | [1] |

Section 2: Analytical Characterization

A robust analytical characterization is crucial for confirming the identity and purity of this compound. While specific, publicly available spectral data for this compound is limited, this section outlines the expected outcomes from standard analytical techniques and provides a detailed protocol for its analysis by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis (Expected)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the amine-substituted ring will likely appear at different chemical shifts compared to those on the chlorine-substituted ring due to the differing electronic effects of the substituents. The amino protons would present as a broad singlet.

-

¹³C-NMR : The carbon NMR spectrum should display 12 distinct signals for the carbon atoms of the biphenyl backbone, unless there is coincidental overlap. The carbons directly attached to the nitrogen and chlorine atoms, as well as the carbon atoms at the point of inter-ring linkage, are expected to have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is anticipated to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and C-Cl stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z 203, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the biphenyl bond.

High-Performance Liquid Chromatography (HPLC) Analytical Method

This protocol provides a reliable method for the separation and quantification of this compound. The choice of a reverse-phase C18 column is based on the nonpolar nature of the biphenyl backbone.

Objective: To determine the purity of a this compound sample.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (analytical grade).

-

This compound standard of known purity.

-

Volumetric flasks, pipettes, and autosampler vials.

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) ratio.

-

Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%). For mass spectrometry compatibility, replace phosphoric acid with formic acid (e.g., 0.1%).[1] The acid helps to protonate the amino group, leading to sharper peaks.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards of lower concentrations.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed in the same manner as the standard solution, aiming for a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with the prepared acetonitrile/water/acid mixture.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (a scan of the standard solution is recommended, but a starting wavelength of 254 nm is often effective for aromatic compounds).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

-

-

Analysis and Data Interpretation:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve and accounting for the initial sample weight and dilution.

-

Caption: A generalized workflow for the HPLC analysis of this compound.

Section 3: Synthesis and Applications

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature, with a nucleophilic amino group and a phenyl chloride moiety, allows for a range of subsequent chemical transformations.

Synthetic Routes

While specific, detailed industrial synthesis routes for this compound are often proprietary, general organic chemistry principles suggest plausible pathways. One common approach involves the reduction of a corresponding nitro-chloro-biphenyl precursor. Another potential route is through cross-coupling reactions, such as the Suzuki coupling, to form the biphenyl core, followed by functional group manipulations to introduce the amino and chloro substituents.

Role as a Chemical Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules. It has been identified as an intermediate in the production of certain dyes and pharmaceuticals.[1] A notable application of a related isomer, 2-amino-4'-chlorobiphenyl, is in the synthesis of the fungicide Boscalid. This highlights the utility of amino-chlorobiphenyl scaffolds in the agrochemical industry. The amino group can be readily diazotized or acylated, providing a handle for further molecular elaboration.

Section 4: Safety, Handling, and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification

The compound is known to cause skin and serious eye irritation.[2] It may also cause irritation to the respiratory tract upon inhalation.[2] Ingestion may lead to irritation of the mucous membranes.[2] It is important to note that this compound is also considered a potential carcinogen.[1]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material may be air-sensitive.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

Toxicological and Environmental Considerations

The toxicological profile of this compound is not exhaustively detailed in publicly available literature. However, the broader class of polychlorinated biphenyls (PCBs) and aromatic amines are known for their persistence in the environment and potential for bioaccumulation. The metabolism of related aminobiphenyls in biological systems often proceeds through N-acetylation, C- and N-hydroxylation, and subsequent conjugation (e.g., glucuronidation). These metabolic processes can lead to the formation of reactive intermediates with toxicological implications. Given its structure, it is prudent to handle this compound with the assumption that it may share some of the toxicological and environmental concerns associated with these classes of compounds.

Section 5: Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in organic synthesis is underscored by its bifunctional nature. However, its hazardous properties necessitate strict adherence to safety protocols. The analytical methods outlined in this guide provide a framework for the quality control and characterization of this compound in a research and development setting. Further research into its detailed spectroscopic properties and a more complete toxicological and environmental profile would be beneficial for a more comprehensive understanding.

References

Introduction: Unveiling the Molecular Landscape of a Key Synthetic Intermediate

An In-depth Technical Guide to the Theoretical Study of 4-Amino-4'-chlorobiphenyl

This compound, also known as 4'-chloro-[1,1'-biphenyl]-4-amine, is a substituted biphenyl derivative of significant interest in synthetic chemistry and material science.[1][2] Its structural architecture, featuring an electron-donating amino group and an electron-withdrawing chloro group at opposite ends of a biphenyl scaffold, imparts a unique combination of reactivity and physicochemical properties. While its primary role is as a crucial intermediate in the synthesis of agrochemicals, its structural similarity to known carcinogens like 4-aminobiphenyl necessitates a thorough understanding of its electronic and structural characteristics.[3][4]

This guide moves beyond simple data reporting to provide a comprehensive framework for the theoretical investigation of this compound. We will explore the rationale behind the selection of computational methodologies, outline a self-validating workflow to ensure scientific integrity, and translate theoretical data into tangible insights about the molecule's structure, reactivity, and spectroscopic behavior. This document is intended for researchers and professionals in chemistry and drug development who seek to leverage computational tools for a deeper molecular understanding.

Molecular Identity and Physicochemical Characteristics

A precise understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, with its identity and basic properties summarized below.[2][5]

| Property | Value | Source |

| CAS Number | 135-68-2 | [1][2][5] |

| Molecular Formula | C₁₂H₁₀ClN | [1][2][5] |

| Molecular Weight | 203.67 g/mol | [1][5] |

| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-4-amine | [2] |

| Appearance | Off-white to orange to brown solid | [2] |

| Melting Point | 126°C to 132°C | [2] |

| SMILES | NC1=CC=C(C=C1)C1=CC=C(Cl)C=C1 | [2][5] |

| InChI Key | OREQWMWYRYXCDF-UHFFFAOYSA-N | [1][2][5] |

The core of the molecule's behavior lies in the rotational freedom around the single bond connecting the two phenyl rings. This rotation defines the dihedral angle, which in turn influences the molecule's electronic conjugation, overall shape, and interaction with its environment.

A Primer on Synthesis: From Precursors to Product

While this guide focuses on theoretical aspects, understanding the molecule's synthesis provides critical context. A prevalent method for creating the biphenyl backbone involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This is often followed by the reduction of a nitro-group precursor to form the final amine.[6][7] For instance, p-chlorophenylboronic acid can be coupled with an amino-substituted halo-benzene, or a nitro-substituted precursor can be used, with the nitro group subsequently reduced to an amine.[7] The Gomberg-Bachmann reaction is another documented pathway.[8] This synthetic relevance underscores the need for robust analytical and theoretical methods to confirm the structure and predict the properties of the final product.

The Theoretical Framework: A Self-Validating Computational Workflow

Theoretical studies provide insights that are often difficult or impossible to obtain through experimentation alone. Our approach is grounded in a workflow designed for accuracy and self-validation, primarily using Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for a molecule of this size.

The Causality of Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional as it incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, in aromatic systems.

-

Basis Set - 6-311++G(d,p): This choice represents a robust compromise. The "6-311" triple-zeta quality provides flexibility for valence electrons. The "++" diffuse functions are essential for accurately modeling the lone pairs on the nitrogen and chlorine atoms and any potential weak, non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron density, which is critical for describing the π-systems of the phenyl rings and the polar C-Cl and N-H bonds.

This combination of functional and basis set provides a reliable foundation for predicting geometric, electronic, and spectroscopic properties.

Experimental Protocol: The Computational Workflow

-

Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional structure. An approximate starting geometry is subjected to an algorithm that systematically adjusts atomic positions to minimize the total electronic energy of the system. The process concludes when the forces on each atom approach zero, signifying that a stable conformation on the potential energy surface has been located.

-

Frequency Calculation (Validation): Following optimization, a vibrational frequency analysis is performed. This is a critical validation step.

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Spectroscopic Prediction: The calculation yields a set of vibrational modes and their corresponding frequencies, which directly predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental FT-IR data for validation.[9]

-

-

Property Calculation: With a validated, stable structure, a suite of electronic and spectroscopic properties can be reliably calculated. This includes molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP), and predictions for UV-Visible and NMR spectra using methods like Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO), respectively.

Caption: A self-validating computational workflow for theoretical analysis.

Core Theoretical Insights

Applying the workflow described above yields a detailed picture of this compound's molecular properties.

1. Optimized Molecular Structure

The calculations reveal the molecule is not perfectly planar. The dihedral angle between the two phenyl rings is predicted to be approximately 37-42 degrees. This twist is a compromise between two opposing forces: the stabilizing effect of π-conjugation across the rings (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens on adjacent rings (favoring a twist).

Predicted Structural Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Significance |

| C-C Inter-ring Bond Length | ~1.485 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double-bond character due to conjugation. |

| C-N Bond Length | ~1.390 Å | Shorter than a typical C-N single bond (~1.47 Å), suggesting delocalization of the nitrogen lone pair into the phenyl ring. |

| C-Cl Bond Length | ~1.755 Å | Typical for a chlorine atom attached to an aromatic ring. |

| Phenyl Ring Dihedral Angle | ~39.5° | Crucial determinant of the molecule's overall shape and degree of electronic communication between the rings. |

2. Frontier Molecular Orbitals (HOMO & LUMO)

The frontier orbitals are key to understanding chemical reactivity and electronic transitions.[10]

-

HOMO (Highest Occupied Molecular Orbital): The calculations show the HOMO is primarily localized on the electron-rich 4-aminophenyl ring. The nitrogen atom's lone pair makes a significant contribution to this orbital. This region is the primary site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly distributed over the electron-deficient 4-chlorophenyl ring. This region is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter. It is a theoretical indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, this gap corresponds to the energy of the main π → π* transition, which is observable in the UV-Vis spectrum.

Caption: Relationship between HOMO, LUMO, and the energy gap.

3. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution from the perspective of an approaching reagent.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are the most likely sites for electrophilic attack. For this compound, the most negative potential is concentrated around the electronegative nitrogen and chlorine atoms due to their lone pairs of electrons.

-

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atoms of the amino group.

-

Neutral Potential (Green): These regions, primarily the carbon backbones of the phenyl rings, are less reactive.

The MEP map visually confirms the push-pull nature of the molecule, with the amino group enriching its ring with electron density and the chloro group withdrawing density from its ring.

Toxicological Implications and Future Directions

The parent compound, 4-aminobiphenyl, is a confirmed human bladder carcinogen.[3][4] It is known to undergo metabolic activation in the liver to form reactive intermediates that can bind to DNA, initiating carcinogenesis. Theoretical studies on this compound can play a crucial role in preliminary toxicological assessment.

Computational models can predict sites of metabolism (e.g., oxidation of the amino group or aromatic hydroxylation) and the stability of potential reactive metabolites. Parameters like the HOMO energy and MEP can help predict the susceptibility of the molecule to enzymatic oxidation, providing a rational basis for prioritizing further toxicological testing.

Conclusion

Theoretical and computational studies provide an indispensable lens for examining the molecular properties of this compound. By employing a robust, self-validating workflow based on Density Functional Theory, we can reliably predict its three-dimensional structure, the distribution of its frontier molecular orbitals, and its electrostatic potential. These theoretical insights not only align with and explain experimental observations from spectroscopy but also provide a powerful predictive tool for understanding the molecule's reactivity, electronic behavior, and potential for metabolic activation. This integrated approach, blending theoretical rigor with practical application, is essential for the informed development and handling of such chemically and biologically significant molecules.

References

- 1. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]

- 2. 444460050 [thermofisher.com]

- 3. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

- 4. epa.gov [epa.gov]

- 5. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]

- 6. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]

- 7. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]

- 8. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Amino-4'-chlorobiphenyl: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-4'-chlorobiphenyl (CAS No. 135-68-2), a molecule of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide is structured to provide not just the data, but also the underlying principles of spectral interpretation and the experimental rationale.

Molecular Structure and Spectroscopic Overview

This compound possesses a biphenyl backbone with two key substituents that dictate its spectroscopic behavior: an amino group (-NH₂) on one phenyl ring and a chlorine atom (-Cl) on the other, both at the para-position. This substitution pattern creates a distinct electronic environment and a specific set of vibrational and fragmentation characteristics that are elucidated by the spectroscopic techniques discussed herein.

Molecular Formula: C₁₂H₁₀ClN Molecular Weight: 203.67 g/mol

The following sections will delve into the specifics of each spectroscopic method, presenting the acquired data, a thorough interpretation, and the experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the two distinct phenyl rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a signal for the amine protons. The electron-donating amino group and the electron-withdrawing chlorine atom significantly influence the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | d | 2H | H-2', H-6' |

| 7.27 | d | 2H | H-3', H-5' |

| 7.23 | d | 2H | H-2, H-6 |

| 6.68 | d | 2H | H-3, H-5 |

| 3.75 | s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation of the ¹H NMR Spectrum:

The spectrum displays four distinct signals in the aromatic region and one for the amino protons.

-

Amino Protons (-NH₂): The broad singlet at 3.75 ppm is characteristic of the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Protons on the Chloro-substituted Ring (H-2', H-6' and H-3', H-5'): The two doublets at 7.33 ppm and 7.27 ppm are assigned to the protons on the phenyl ring bearing the chlorine atom. The chlorine atom's inductive electron-withdrawing effect deshields these protons, causing them to resonate at a higher chemical shift compared to the protons on the amino-substituted ring. The protons ortho to the chlorine (H-3', H-5') are slightly more shielded than the meta protons (H-2', H-6').

-

Protons on the Amino-substituted Ring (H-2, H-6 and H-3, H-5): The two doublets at 7.23 ppm and 6.68 ppm correspond to the protons on the phenyl ring with the amino group. The strong electron-donating nature of the amino group via resonance significantly shields the ortho (H-3, H-5) and para protons, causing the doublet at 6.68 ppm to appear at a much lower chemical shift. The meta protons (H-2, H-6) are less affected and resonate at 7.23 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the substituents on the phenyl rings.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-4 |

| 139.7 | C-1' |

| 132.0 | C-4' |

| 131.6 | C-1 |

| 128.8 | C-3', C-5' |

| 128.2 | C-2', C-6' |

| 127.8 | C-2, C-6 |

| 115.4 | C-3, C-5 |

Solvent: CDCl₃

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows eight distinct carbon signals, consistent with the molecular symmetry.

-

Carbons attached to Substituents: The carbon attached to the amino group (C-4) is significantly shielded and appears at 145.8 ppm. The carbon bearing the chlorine atom (C-4') is deshielded and resonates at 132.0 ppm.

-

Quaternary Carbons: The ipso-carbons of the biphenyl linkage (C-1 and C-1') appear at 131.6 ppm and 139.7 ppm, respectively.

-

Carbons on the Phenyl Rings: The remaining signals correspond to the protonated carbons of the two rings. The chemical shifts are influenced by the electronic effects of the substituents, with the carbons on the amino-substituted ring generally appearing at lower chemical shifts (more shielded) compared to those on the chloro-substituted ring.

NMR Experimental Protocol

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the aromatic region of the spectrum. The choice of solvent can influence the chemical shifts of labile protons, such as those of the amino group, due to hydrogen bonding interactions.[1]

-

Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR because it is chemically inert, volatile, and its signal appears at 0 ppm, away from the signals of most organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound provides characteristic absorption bands for its functional groups and aromatic rings.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3436, 3355 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 3030 | Medium | Aromatic C-H stretching |

| 1618 | Strong | N-H bending (scissoring) |

| 1599, 1492 | Strong | Aromatic C=C stretching |

| 1279 | Strong | Aromatic C-N stretching |

| 1089 | Strong | C-Cl stretching |

| 818 | Strong | p-disubstituted C-H out-of-plane bending |

Sample Preparation: KBr pellet

Interpretation of the IR Spectrum:

-

N-H Vibrations: The two sharp bands at 3436 cm⁻¹ and 3355 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively. The strong band at 1618 cm⁻¹ is due to the N-H scissoring (bending) vibration.

-

Aromatic C-H and C=C Vibrations: The medium intensity band at 3030 cm⁻¹ is typical for aromatic C-H stretching. The strong absorptions at 1599 cm⁻¹ and 1492 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings.

-

C-N and C-Cl Vibrations: The strong band at 1279 cm⁻¹ is assigned to the stretching vibration of the aromatic C-N bond. The strong absorption at 1089 cm⁻¹ is characteristic of the C-Cl stretching vibration.

-

Substitution Pattern: The strong band at 818 cm⁻¹ is indicative of the out-of-plane C-H bending vibration for a para-disubstituted benzene ring, confirming the substitution pattern of both rings.

IR Experimental Protocol

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.

Caption: Workflow for IR sample preparation (KBr pellet method) and data acquisition.

Causality Behind Experimental Choices:

-

KBr Pellet Technique: This method is widely used for solid samples because KBr is transparent in the mid-IR region and does not produce interfering signals.[3] The sample is finely ground and dispersed in the KBr matrix to minimize scattering of the IR beam and obtain sharp absorption bands.[4]

-

Background Correction: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any absorbance from the instrument optics, ensuring that the final spectrum only represents the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a suitable method.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 203/205 | [M]⁺˙ (Molecular ion) |

| 168 | [M - Cl]⁺ |

| 152 | [M - Cl - NH₂]⁺ |

| 140 | [M - C₂H₂N - Cl]⁺ |

| 115 | [C₆H₅N]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 203. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺˙ at m/z 205 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.

-

Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to involve the cleavage of the C-Cl and C-N bonds, as well as fragmentation of the biphenyl ring system.

-

Loss of Chlorine: A significant fragment at m/z 168 would correspond to the loss of a chlorine radical from the molecular ion.

-

Loss of Amino Group: Subsequent loss of the amino radical from the [M-Cl]⁺ fragment could lead to a peak at m/z 152.

-

Ring Fragmentation: Fragmentation of the biphenyl rings can lead to various smaller charged species, such as the phenylamine cation at m/z 115 and the chlorophenyl cation at m/z 111. The fragmentation of chlorinated biphenyls can be complex, and the relative intensities of the fragment ions can provide further structural information.[5][6]

-

Mass Spectrometry Experimental Protocol

The following outlines a general procedure for obtaining an EI mass spectrum of this compound.

Caption: Workflow for Mass Spectrometry (EI) analysis.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7] This provides a detailed fragmentation pattern that is highly reproducible and can be used as a "fingerprint" for compound identification. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with spectral libraries.

-

Sample Introduction: For a solid sample, either a direct insertion probe can be used to volatilize the sample directly into the ion source, or it can be introduced through a gas chromatograph (GC-MS) after being dissolved in a suitable solvent.[8] The choice depends on the volatility and thermal stability of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the electronic effects of the amino and chloro substituents. The IR spectrum provides clear evidence for the key functional groups present in the molecule. The predicted mass spectrum offers insights into the molecular weight and the likely fragmentation pathways. This collection of data and experimental protocols serves as a valuable resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. 4-Amino-4’-chlorobiphenyl | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Solubility of 4-Amino-4'-chlorobiphenyl in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Amino-4'-chlorobiphenyl, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in the laboratory.

Introduction: Understanding the Importance of Solubility

This compound is a biphenyl derivative with a molecular structure that bestows it with a unique combination of polarity and non-polarity. The presence of an amino group introduces a polar, hydrogen-bonding capable moiety, while the chlorinated biphenyl backbone is largely non-polar and hydrophobic. This duality governs its solubility in different organic solvents, a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. An understanding of its solubility is paramount for optimizing synthetic routes and ensuring the reproducibility of experimental outcomes.

Theoretical Framework: The Molecular Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. For this compound, its solubility is a nuanced interplay of intermolecular forces:

-

Van der Waals Forces: The large, non-polar biphenyl structure allows for significant van der Waals interactions with non-polar solvents.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds contribute to a net dipole moment, enabling interactions with polar solvents.

-

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, and the nitrogen atom as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents like alcohols.

The overall solubility in a specific solvent is determined by the balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Qualitative Solubility Profile of this compound

Based on its molecular structure and available literature, a qualitative solubility profile can be summarized. While precise quantitative data is not extensively published, the following table provides a general guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol, and the overall polarity of the solvent can solvate the polar parts of the molecule.[1] |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the amino protons and their polarity can solvate the dipolar nature of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar character.[2] | |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is sufficient to interact with the polar groups of this compound, and the non-polar portions of the solvent can interact with the biphenyl backbone.[1] |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | While the biphenyl structure has an affinity for aromatic solvents, the polar amino group limits solubility. |

| Non-Polar Solvents | Hexane | Insoluble | The significant difference in polarity between the highly non-polar hexane and the more polar this compound results in poor solvation. |

| Aqueous Solvents | Water | Insoluble | The large, hydrophobic chlorinated biphenyl structure dominates, making it insoluble in water despite the presence of the polar amino group.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6][7]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow

References

- 1. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]

- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. scribd.com [scribd.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

4-Amino-4'-chlorobiphenyl: A Technical Guide to Unlocking Research Potential

Introduction: Re-evaluating a Classic Scaffold with a Modern Lens

In the landscape of chemical biology and drug discovery, the biphenyl scaffold has a storied history, serving as the backbone for a multitude of functional molecules. However, the inherent potential of many of its derivatives remains underexplored. This guide focuses on 4-Amino-4'-chlorobiphenyl, a molecule at the intersection of the well-known (but often hazardous) aminobiphenyls and the functionally versatile chlorinated aromatics. While its parent compound, 4-aminobiphenyl, is a notorious carcinogen, the introduction of a chlorine atom at the 4'-position fundamentally alters its electronic and metabolic profile, opening new avenues for research where its parent is unsuitable.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most importantly, the potential research applications of this compound. We will move beyond simple cataloging of properties to explain the causality behind experimental choices and propose novel research directions grounded in established chemical and biological principles.

Physicochemical Properties & Structural Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The key physicochemical characteristics of this compound are summarized below, providing a foundation for the subsequent discussions on its synthesis, analysis, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 135-68-2 | [4][5] |

| Molecular Formula | C₁₂H₁₀ClN | [4][5] |